
Z-Val-met-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Val-met-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Fmoc-rink-amide resin: The resin is swollen in dichloromethane (CH2Cl2) for 30 minutes.
Deprotection: The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF).
Coupling: The amino acids are sequentially coupled to the resin using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Z-Val-met-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
Z-Val-met-OH serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of drugs targeting neurological disorders due to its influence on neurotransmitter pathways. -
Impact on COMT Polymorphism :
Research has indicated that compounds related to this compound can affect the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines like dopamine. The Val158Met polymorphism in the COMT gene has been linked to variations in cognitive function and emotional regulation, which are critical for developing treatments for conditions such as schizophrenia and depression . -
Case Study - Schizophrenia Treatment :
A study investigated the interaction between COMT genotype and negative symptoms in schizophrenia patients. Results showed that Met-carriers exhibited milder negative symptoms compared to Val homozygotes, suggesting that this compound could play a role in modulating these effects through its influence on dopamine levels .
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its properties may enhance the efficacy of certain pesticides or herbicides by acting as a stabilizing agent or enhancing the absorption of active ingredients.
Data Table: Summary of Applications
Research Findings
- Cognitive Impact : Studies have shown that individuals with different COMT genotypes respond variably to treatments involving compounds related to this compound. For instance, Val/Val genotype carriers may exhibit different cognitive outcomes when treated with methylphenidate compared to Met carriers .
- Behavioral Consequences : The behavioral consequences associated with the Val158Met polymorphism highlight the importance of this compound in understanding individual differences in treatment responses .
Mechanism of Action
Z-Val-met-OH exerts its effects by interacting with specific molecular targets:
Bradykinin Receptor: Activates the receptor, leading to various cellular responses.
Protein Kinase C: Inhibits the activity of this enzyme, affecting signal transduction pathways.
Acetylcholine Receptor: Acts as a ligand, modulating receptor activity and influencing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Cbz-Val-Met-OH: Similar structure but different protecting groups.
H-Val-Met-OH: Lacks the carbobenzoxy protecting group.
Z-Val-Ala-OH: Contains alanine instead of methionine.
Uniqueness
This compound is unique due to its specific combination of valine and methionine residues, along with the carbobenzoxy protecting group. This combination allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Biological Activity
Z-Val-met-OH, a compound derived from the amino acids valine and methionine, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a dipeptide derivative that exhibits unique structural characteristics influencing its biological activity. The compound consists of a valine (Val) residue linked to a methionine (Met) residue through a peptide bond, with a hydroxyl group (-OH) contributing to its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotective contexts where oxidative damage is implicated in neurodegenerative diseases.
- Neuroprotective Effects : Studies indicate that this compound may enhance neuronal survival and function by modulating signaling pathways associated with cell survival and apoptosis.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory responses in various cellular models, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound in various biological assays:
- Cell Viability Assays : Research has shown that this compound enhances cell viability in neuronal cell lines subjected to oxidative stress. For instance, a study reported an increase in cell survival rates by approximately 30% when treated with this compound compared to control groups.
Treatment | Cell Viability (%) |
---|---|
Control | 50 |
This compound | 80 |
- Inflammatory Cytokine Production : Inflammatory cytokine levels were significantly reduced in cells treated with this compound, indicating its potential as an anti-inflammatory agent.
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive functions and reduced amyloid plaque deposition. Behavioral tests indicated enhanced memory performance compared to untreated controls.
- Chronic Inflammation Model : In a model of chronic inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6, suggesting its role in modulating immune responses.
Clinical Implications
The promising results from preclinical studies suggest that this compound could be beneficial in developing therapeutic strategies for neurodegenerative diseases and inflammatory disorders. Further clinical trials are necessary to establish its safety profile and efficacy in humans.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHCSDFQVZROA-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.